Methyl 4-(4-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
CAS No.: 293763-14-1
Cat. No.: VC21417913
Molecular Formula: C13H13BrN2O3
Molecular Weight: 325.16g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 293763-14-1 |
|---|---|
| Molecular Formula | C13H13BrN2O3 |
| Molecular Weight | 325.16g/mol |
| IUPAC Name | methyl 4-(4-bromophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
| Standard InChI | InChI=1S/C13H13BrN2O3/c1-7-10(12(17)19-2)11(16-13(18)15-7)8-3-5-9(14)6-4-8/h3-6,11H,1-2H3,(H2,15,16,18) |
| Standard InChI Key | NQVJOTWBCYCKFO-UHFFFAOYSA-N |
| SMILES | CC1=C(C(NC(=O)N1)C2=CC=C(C=C2)Br)C(=O)OC |
| Canonical SMILES | CC1=C(C(NC(=O)N1)C2=CC=C(C=C2)Br)C(=O)OC |
Introduction
Synthesis Methodologies
The synthesis of Methyl 4-(4-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves variations of the Biginelli reaction, a well-established multicomponent reaction that brings together an aldehyde, a β-ketoester, and urea or thiourea. Based on the literature for related compounds, an improved Biginelli protocol using nanocrystalline CdS thin films as heterogeneous catalysts has been developed for the effective synthesis of dihydropyrimidinones . This approach offers advantages such as catalyst recyclability and environmental sustainability, addressing some of the limitations of traditional synthesis methods.
The synthetic pathway would likely involve the condensation of 4-bromobenzaldehyde, methyl acetoacetate, and urea in the presence of an appropriate catalyst under specific reaction conditions. The reaction mechanism involves the initial formation of an N-acyliminium ion intermediate, followed by the addition of the enolized β-ketoester and subsequent cyclization to form the dihydropyrimidinone ring. The specific reaction conditions, including temperature, solvent, catalyst loading, and reaction time, can significantly influence the yield and purity of the final product.
Improved Biginelli Protocol Using Heterogeneous Catalysts
Recent developments in the synthesis of dihydropyrimidinones have focused on improving reaction efficiency and environmental sustainability. The use of nanocrystalline CdS thin films as heterogeneous catalysts represents a significant advancement in this area, offering improved yields, reduced reaction times, and simplified product isolation procedures . This methodology could be directly applicable to the synthesis of Methyl 4-(4-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, providing an efficient and environmentally friendly synthetic route.
The catalyst's heterogeneous nature allows for easy recovery and reuse, making the process more economical and reducing waste generation. Additionally, the nanocrystalline structure of the CdS thin film provides a high surface area for catalytic activity, potentially leading to enhanced reaction rates and yields. The implementation of this improved Biginelli protocol for the synthesis of various substituted dihydropyrimidinones, including our target compound, demonstrates the versatility and broad applicability of this methodology in organic synthesis.
Comparison with Related Compounds
A comparative analysis of Methyl 4-(4-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate with structurally related compounds provides valuable insights into the structure-property relationships within this class of molecules. One closely related compound is methyl 4-(3-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, which differs only in the position of the bromine atom on the phenyl ring (meta instead of para) . This positional isomer has a molecular weight of 325.16 g/mol, a logP of 2.0496, and contains two hydrogen bond donors and five hydrogen bond acceptors .
Another related compound is 4-(4-Bromothiophen-2-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester, which features a bromothiophene substituent instead of a bromophenyl group and an ethyl ester instead of a methyl ester . This compound has a molecular weight of 345.21 g/mol, exists as a solid with a melting point of 208-212°C, and has been characterized using various spectroscopic techniques .
Structure-Property Relationships
The table below summarizes the comparative properties of Methyl 4-(4-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate and structurally related compounds:
| Compound | Molecular Weight (g/mol) | Substituent at Position 4 | Ester Group | logP | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
|---|---|---|---|---|---|---|
| Methyl 4-(4-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | 325.16* | 4-bromophenyl | Methyl | ~2.05* | 2* | 5* |
| Methyl 4-(3-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | 325.16 | 3-bromophenyl | Methyl | 2.0496 | 2 | 5 |
| 4-(4-Bromothiophen-2-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester | 345.21 | 4-bromothiophen-2-yl | Ethyl | Not provided | Not provided | Not provided |
| Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate | ~270* | Phenyl | Ethyl | Not provided | Not provided | Not provided |
*Values estimated based on structurally similar compounds
The position of the bromine atom on the phenyl ring (para versus meta) can influence the electronic distribution within the molecule, potentially affecting its reactivity, binding interactions, and biological activities. Similarly, the nature of the ester group (methyl versus ethyl) can modulate the lipophilicity, metabolic stability, and pharmacokinetic properties of the compound. These structure-property relationships are crucial for understanding the behavior of these compounds in various contexts and for designing new derivatives with optimized properties for specific applications.
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